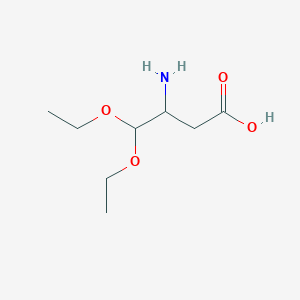![molecular formula C14H25NO4 B13548946 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid CAS No. 1552973-47-3](/img/structure/B13548946.png)
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino site.
Méthodes De Préparation
The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications due to its ability to form stable amide bonds.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, including peptide bond formation and enzyme catalysis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid include:
1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.
N-Boc-1-aminocyclobutanecarboxylic acid: Featuring a cyclobutane ring, this compound is smaller and may have different physical and chemical properties.
The uniqueness of this compound lies in its seven-membered ring structure, which can influence its conformational flexibility and reactivity compared to its smaller ring analogs.
Propriétés
| 1552973-47-3 | |
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
VMRROZMRYSWMBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
